![molecular formula C11H17NO2 B13890741 3-[2-(Methoxymethoxy)ethyl]-2-methylaniline](/img/structure/B13890741.png)
3-[2-(Methoxymethoxy)ethyl]-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methoxymethoxy)ethyl]-2-methylaniline is an organic compound with a complex structure that includes an aniline derivative with methoxymethoxy and ethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methoxymethoxy)ethyl]-2-methylaniline typically involves the reaction of 2-methylaniline with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification methods can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Methoxymethoxy)ethyl]-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxymethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-[2-(Methoxymethoxy)ethyl]-2-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(Methoxymethoxy)ethyl]-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(Methoxyethoxy)ethyl]-2-methylaniline
- 3-[2-(Ethoxymethoxy)ethyl]-2-methylaniline
- 3-[2-(Methoxymethoxy)propyl]-2-methylaniline
Uniqueness
3-[2-(Methoxymethoxy)ethyl]-2-methylaniline is unique due to its specific substituents, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
3-[2-(methoxymethoxy)ethyl]-2-methylaniline |
InChI |
InChI=1S/C11H17NO2/c1-9-10(4-3-5-11(9)12)6-7-14-8-13-2/h3-5H,6-8,12H2,1-2H3 |
Clave InChI |
ZUWCQANGCSXJGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N)CCOCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


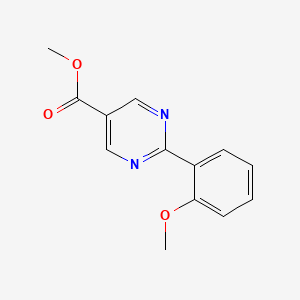

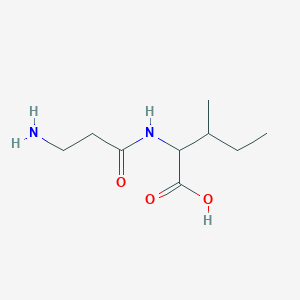
![Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)
![(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13890696.png)
![Imidazo[1,2-a]quinoxaline-8-carbaldehyde](/img/structure/B13890699.png)
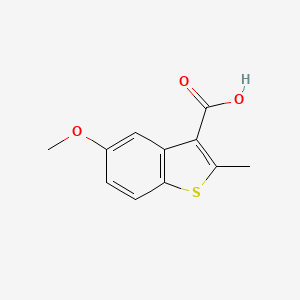
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)
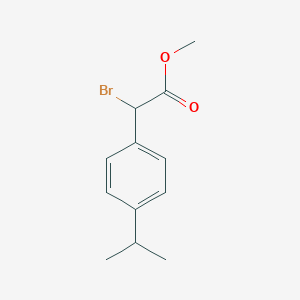
![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)

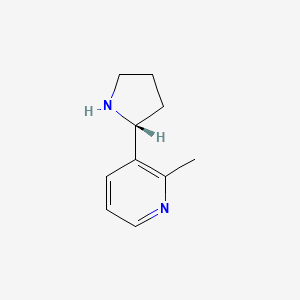
![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
![5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one](/img/structure/B13890757.png)
